molecular formula C18H23NO3S B11483770 4-methoxy-2-methyl-N-(3-methylphenyl)-5-(propan-2-yl)benzenesulfonamide

4-methoxy-2-methyl-N-(3-methylphenyl)-5-(propan-2-yl)benzenesulfonamide

Cat. No.: B11483770
M. Wt: 333.4 g/mol
InChI Key: CDGHHYJJWFQXFY-UHFFFAOYSA-N
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Description

4-methoxy-2-methyl-N-(3-methylphenyl)-5-(propan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-N-(3-methylphenyl)-5-(propan-2-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2-methylbenzenesulfonyl chloride and 3-methylaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-methyl-N-(3-methylphenyl)-5-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating infections and inflammatory conditions.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-N-(3-methylphenyl)-5-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s sulfonamide group is known to inhibit the activity of certain enzymes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-2-methylbenzenesulfonamide: Lacks the N-(3-methylphenyl) and 5-(propan-2-yl) groups.

    N-(3-methylphenyl)benzenesulfonamide: Lacks the 4-methoxy and 2-methyl groups.

    5-(propan-2-yl)benzenesulfonamide: Lacks the 4-methoxy, 2-methyl, and N-(3-methylphenyl) groups.

Uniqueness

The unique combination of functional groups in 4-methoxy-2-methyl-N-(3-methylphenyl)-5-(propan-2-yl)benzenesulfonamide contributes to its distinct chemical and biological properties

Properties

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

4-methoxy-2-methyl-N-(3-methylphenyl)-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H23NO3S/c1-12(2)16-11-18(14(4)10-17(16)22-5)23(20,21)19-15-8-6-7-13(3)9-15/h6-12,19H,1-5H3

InChI Key

CDGHHYJJWFQXFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C(C)C

Origin of Product

United States

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